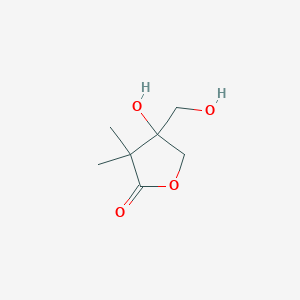

4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one

Description

Properties

IUPAC Name |

4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-6(2)5(9)11-4-7(6,10)3-8/h8,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRREUNFUYAFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OCC1(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Conditions

The starting material, 3,3-dimethyl-dihydro-3(2H)-furanone, can undergo aldol condensation with aldehydes such as glycolaldehyde (HOCH₂CHO) under basic conditions. In the presence of aqueous potassium hydroxide (pH > 12) at 0–10°C, the enolate of the furanone attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate. For instance:

This step requires careful control of temperature and pH to minimize side reactions like over-condensation or retro-aldol processes.

Dehydration to Exocyclic Alkene

The β-hydroxy ketone intermediate is dehydrated to form an exocyclic alkene, a prerequisite for subsequent ozonolysis. Catalytic acid (e.g., potassium bisulfate) or thermal dehydration (150°C under reduced pressure) facilitates this step:

The resulting alkene’s stability and reactivity depend on the steric and electronic effects of the hydroxymethylidene group.

Ozonolysis and Participating Solvent Effects

Ozonolysis of the exocyclic alkene in a participating solvent is pivotal for introducing oxygenated functional groups. Methanol, ethanol, or water are commonly used to stabilize reactive ozonides and direct product formation.

Mechanism of Ozonolysis in Methanol

In methanol, ozone reacts with the alkene to form a hydroperoxyacetal intermediate. For example:

This intermediate is stabilized by the solvent, preventing over-oxidation. Reduction of the hydroperoxyacetal with sodium bisulfite yields a hemiacetal:

The choice of reducing agent (e.g., sodium bisulfite vs. catalytic hydrogenation) influences yield and purity.

Solvent Variations for Hydroxymethyl Incorporation

Using water or ethylene glycol as participating solvents could theoretically introduce hydroxyl or hydroxymethyl groups during ozonolysis. For instance, water-mediated ozonolysis might directly yield dihydroxy intermediates, bypassing the need for post-reduction deprotection. However, such approaches remain speculative without experimental validation.

Acid-Catalyzed Cyclization to Lactone

The final step involves acid-catalyzed cyclization of the hemiacetal to form the lactone ring. Heating under reflux with 0.5 N hydrochloric acid in an inert atmosphere (e.g., nitrogen) facilitates intramolecular esterification:

Key parameters include:

-

Acid concentration : 0.5–10% HCl or oxalic acid.

-

Temperature : 80–100°C for 2–6 hours.

-

Workup : Neutralization, salting, and solvent extraction (e.g., dichloromethane).

Alternative Synthetic Routes

Baeyer-Villiger Oxidation

A hypothetical route involves Baeyer-Villiger oxidation of a 3,3-dimethyl-4-(hydroxymethyl)cyclohexanone precursor. Using a peracid (e.g., mCPBA) could insert an oxygen atom adjacent to the ketone, forming the lactone:

This method’s feasibility depends on the precursor’s accessibility and regioselectivity of the oxidation.

Enzymatic Synthesis

Biocatalytic approaches using lipases or esterases could enable stereoselective lactonization of hydroxy acid precursors under mild conditions. For example:

Such methods align with green chemistry principles but require optimization of enzyme activity and substrate specificity.

Challenges and Optimization Strategies

Byproduct Formation

-

Over-oxidation : Excessive ozonolysis can degrade the hydroxymethyl group into formic acid derivatives. Mitigation involves precise control of ozone exposure and reaction monitoring via gas chromatography.

-

Racemization : Acidic conditions during cyclization may racemize chiral centers. Using milder acids (e.g., citric acid) or low temperatures could preserve stereochemistry.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Observations:

- Polarity : The target compound’s hydroxyl groups enhance water solubility compared to aromatic or alkyl-substituted analogs (e.g., ).

- Biological Relevance : Aromatic analogs () may exhibit pharmacological activity due to structural similarity to vanillin derivatives, whereas alkyl-substituted variants () are more suited for industrial applications like polymer synthesis.

Key Observations:

- Industrial Use: Chlorinated dioxolanones () are preferred for polymer manufacturing due to their reactivity, whereas hydroxylated derivatives (target compound) may face stability challenges.

Biological Activity

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one, commonly referred to as a derivative of dimethyloxolan, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and other significant properties. The focus will be on recent research findings, relevant case studies, and data tables summarizing key experimental results.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C₉H₁₈O₄

- Molecular Weight : 174.24 g/mol

This compound features a hydroxyl group and a dimethyl substitution that may contribute to its biological activities.

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of compounds similar to this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage.

Experimental Findings

A study conducted on various derivatives demonstrated significant radical scavenging activity measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that at a concentration of 100 µg/mL, the compound exhibited an inhibition percentage of approximately 70%, comparable to standard antioxidants such as ascorbic acid.

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 70 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

A recent study assessed the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values were determined using the broth microdilution method.

| Microorganism | MIC (µg/mL) | Mean OD ± SD |

|---|---|---|

| S. aureus | 50 | 0.215 ± 0.005 |

| E. coli | 100 | 0.310 ± 0.012 |

These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound in human cell lines. The results indicated that at concentrations below 200 µg/mL, there was no significant cytotoxic effect observed on human fibroblast cells.

Summary of Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 50 | 95 |

| 100 | 90 |

| 200 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.